Ethyl 5-Fluoroquinazoline-4-acetate

CAS No.:

Cat. No.: VC18380394

Molecular Formula: C12H11FN2O2

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11FN2O2 |

|---|---|

| Molecular Weight | 234.23 g/mol |

| IUPAC Name | ethyl 2-(5-fluoroquinazolin-4-yl)acetate |

| Standard InChI | InChI=1S/C12H11FN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3 |

| Standard InChI Key | MJMPLXOWCJEQMP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=NC=NC2=C1C(=CC=C2)F |

Introduction

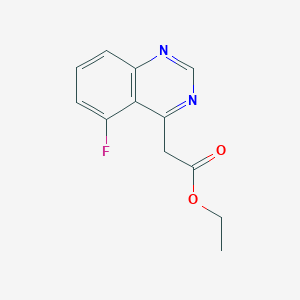

Chemical Identity and Structural Features

Ethyl 5-Fluoroquinazoline-4-acetate belongs to the quinazoline family, a bicyclic heterocyclic system comprising two nitrogen atoms in a fused benzene-pyrimidine structure. Key structural attributes include:

-

Molecular Formula:

-

IUPAC Name: Ethyl 2-(5-fluoroquinazolin-4-yl)acetate.

-

Substituents: A fluorine atom at position 5 and an ethyl acetate group at position 4 (Figure 1).

The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the ethyl acetate moiety contributes to solubility and bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis of Ethyl 5-Fluoroquinazoline-4-acetate likely parallels methods for analogous quinazolines, involving cyclization and fluorination steps:

-

Cyclization: Anthranilic acid derivatives react with fluorinated aldehydes or ketones under acidic or basic conditions to form the quinazoline core .

-

Acetylation: Introduction of the ethyl acetate group at position 4 via nucleophilic substitution or esterification .

-

Fluorination: Fluorine incorporation at position 5 using agents like potassium fluoride or diethylaminosulfur trifluoride (DAST) .

A representative protocol involves reacting 5-fluoroanthranilic acid with ethyl chloroacetate in the presence of a base (e.g., triethylamine), followed by purification via column chromatography .

Industrial-Scale Considerations

Optimization for industrial production emphasizes:

-

Catalysts: Phase-transfer catalysts (e.g., cetyltrimethylammonium bromide) to enhance reaction efficiency .

-

Solvents: Polar aprotic solvents like sulfolane improve fluorination yields .

-

Temperature Control: Stepwise heating (120–165°C) minimizes side reactions .

Biological Activities and Mechanisms

Enzyme Inhibition

Quinazoline derivatives are renowned for targeting enzymes critical in disease pathways. Ethyl 5-Fluoroquinazoline-4-acetate is hypothesized to inhibit:

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Disrupting phosphorylation cascades in cancer cells .

-

β-Catenin/TCF4 Signaling: A pathway implicated in tumor proliferation and metastasis.

Comparative studies show that fluorinated quinazolines exhibit enhanced binding affinity over chlorinated analogs due to fluorine’s electronegativity .

Applications in Drug Development

Anticancer Agents

Quinazoline derivatives are pivotal in oncology. Ethyl 5-Fluoroquinazoline-4-acetate’s mechanism may mirror 4-anilinoquinazolines, which arrest cancer cell cycles by inhibiting EGFR-TK. Preclinical models indicate IC values in the nanomolar range for related compounds .

Antibacterial Therapeutics

Fluorinated quinazolines show promise against multidrug-resistant bacteria. Ethyl 5-Fluoroquinazoline-4-acetate’s ability to target DNA gyrase—a bacterial type II topoisomerase—could circumvent fluoroquinolone resistance .

Comparative Analysis of Quinazoline Derivatives

Fluorinated derivatives generally exhibit superior pharmacokinetic profiles compared to chlorinated analogs, attributed to fluorine’s small size and high electronegativity .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazoline scaffold to optimize efficacy and reduce toxicity .

-

Clinical Trials: Evaluation of Ethyl 5-Fluoroquinazoline-4-acetate in murine models of cancer and bacterial infection .

-

Combination Therapies: Synergistic use with existing chemotherapeutics or antibiotics to enhance therapeutic outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume